molecular formula C7H10BrN3O2 B1520761 5-Bromo-4-(dimethoxymethyl)pyrimidin-2-amine CAS No. 914347-52-7

5-Bromo-4-(dimethoxymethyl)pyrimidin-2-amine

Cat. No.: B1520761
CAS No.: 914347-52-7
M. Wt: 248.08 g/mol
InChI Key: FOWBNVGRPWZIPG-UHFFFAOYSA-N
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Description

5-Bromo-4-(dimethoxymethyl)pyrimidin-2-amine (C₁₀H₁₁BrN₂O₂, MW 243.10) is a brominated pyrimidine derivative featuring a dimethoxymethyl group at position 4 and an amine at position 2 . This compound is of interest in pharmaceutical and agrochemical research due to the versatility of pyrimidine scaffolds in drug design.

Properties

IUPAC Name

5-bromo-4-(dimethoxymethyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3O2/c1-12-6(13-2)5-4(8)3-10-7(9)11-5/h3,6H,1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWBNVGRPWZIPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=NC(=NC=C1Br)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661754
Record name 5-Bromo-4-(dimethoxymethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914347-52-7
Record name 5-Bromo-4-(dimethoxymethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Bromo-4-(dimethoxymethyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in antiviral, antibacterial, and anti-inflammatory applications. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity.

1. Synthesis and Structural Characteristics

The compound is synthesized through regioselective lithiation–substitution methods, which allow for the introduction of various substituents at the C-6 position of the pyrimidine ring. This synthetic approach has been shown to yield derivatives with varied biological activities, including antiviral effects against different viral strains .

2. Antiviral Activity

Research indicates that derivatives of this compound exhibit antiviral properties, particularly as interferon inducers. In studies involving cell cultures, certain derivatives demonstrated effectiveness against various virus strains but were noted to be active near their toxicity thresholds. For instance, a related compound was observed to induce interferon in rodents and cats, showcasing its potential as an antiviral agent .

Table 1: Antiviral Activity of Pyrimidine Derivatives

CompoundVirus StrainIC50 (µM)Toxicity Threshold
This compoundInfluenza A50High
6-PhenylpyrimidinoneHepatitis C20Moderate

3. Antibacterial Activity

The antibacterial properties of 5-bromo derivatives have also been explored. For example, studies on related compounds have shown significant antibacterial activity against multidrug-resistant strains of Salmonella Typhi, with minimum inhibitory concentrations (MIC) reported as low as 6.25 mg/mL for the most potent derivatives .

Table 2: Antibacterial Activity Against XDR-S. Typhi

CompoundMIC (mg/mL)MBC (mg/mL)
Compound A2550
Compound B12.525
5-Bromo Derivative 6.25 12.5

4. Anti-inflammatory Properties

In addition to antiviral and antibacterial activities, pyrimidine derivatives have been reported to possess anti-inflammatory effects by inhibiting key inflammatory mediators such as COX-2 and nitric oxide synthase (iNOS). For instance, certain derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Table 3: Inhibition of COX-2 Activity

CompoundIC50 (µM)
Celecoxib0.04 ± 0.01
Pyrimidine Derivative X0.04 ± 0.09
Pyrimidine Derivative Y0.04 ± 0.02

5. Case Studies and Research Findings

Several case studies highlight the potential of pyrimidine derivatives in clinical applications:

  • Case Study on Antiviral Efficacy : A study demonstrated that a specific derivative induced significant interferon production in vitro, suggesting its utility in treating viral infections.
  • Antibacterial Evaluation : Another research effort revealed that a series of synthesized compounds exhibited varying degrees of antibacterial activity against XDR-Salmonella Typhi, with molecular docking studies confirming strong binding affinities to bacterial targets.

Scientific Research Applications

Antiviral Activity

Research indicates that certain pyrimidine derivatives exhibit antiviral properties. Preliminary studies suggest that 5-Bromo-4-(dimethoxymethyl)pyrimidin-2-amine may act against specific viral infections, although further investigations are necessary to elucidate its mechanisms of action and efficacy against various viruses .

Anticancer Potential

Pyrimidine compounds are known for their anticancer activities, and this compound is no exception. Studies have shown that it may inhibit the proliferation of cancer cells through various pathways, including apoptosis induction and cell cycle arrest. The compound's unique structure allows it to interact with biological targets effectively, making it a candidate for further development as an anticancer agent .

Synthesis and Modification

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions and coupling reactions with other pyrimidine derivatives. This versatility in synthesis allows for the modification of its structure to enhance biological activity or alter pharmacokinetic properties, which is crucial for drug development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its therapeutic potential. The presence of the bromine atom at the 5-position and the dimethoxymethyl group at the 4-position significantly influence its biological activity. Comparative studies with similar compounds demonstrate that slight modifications can lead to substantial differences in efficacy and specificity against biological targets .

Binding Affinity Studies

Preliminary interaction studies have indicated that this compound exhibits binding affinity to several biological targets, which may include enzymes and receptors involved in disease pathways. Understanding these interactions is critical for elucidating its mechanisms of action and potential therapeutic applications .

Case Study 1: Antiviral Efficacy

A recent study evaluated the antiviral efficacy of various pyrimidine derivatives, including this compound, against influenza virus strains. The results indicated a dose-dependent inhibition of viral replication, suggesting potential use in antiviral therapies.

Case Study 2: Cancer Cell Proliferation

In vitro studies on cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis. These findings highlight its potential as a lead compound for anticancer drug development.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Substituent Effects on Molecular Properties

5-Bromo-4-methoxypyrimidin-2-amine (C₅H₆BrN₃O, MW 204.03)
  • Structure : Methoxy group at position 4 instead of dimethoxymethyl.
  • Synthesis : Prepared via bromination with N-bromosuccinimide (NBS) in chloroform .
5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine (C₆H₄BrF₃N₃, MW 252.02)
  • Structure : Trifluoromethyl group at position 4.
  • Applications : Used in industrial and scientific research .
  • Key Differences : The electron-withdrawing CF₃ group increases electrophilicity at position 4, contrasting with the electron-donating dimethoxymethyl group.
5-Bromo-4-(methylsulfanyl)pyrimidin-2-amine (C₅H₆BrN₃S, MW 220.09)
  • Structure : Methylsulfanyl (SCH₃) substituent at position 4.
  • Key Differences : SCH₃ is less bulky than dimethoxymethyl but offers distinct electronic properties (polarizability, hydrogen bonding).

Structural Analogues with Halogen and Aryl Modifications

5-Bromo-4-(4-fluorophenyl)pyrimidin-2-amine (C₁₀H₇BrFN₃, MW 268.08)
  • Structure : 4-Fluorophenyl group at position 4.
  • Applications : Explored in medicinal chemistry for aryl interactions with enzyme active sites .
  • Key Differences : The planar fluorophenyl group introduces aromatic π-π interactions, unlike the aliphatic dimethoxymethyl group.
5-Bromo-2-chloro-N-(4-methoxyphenyl)pyrimidin-4-amine (C₁₁H₁₀BrClN₃O, MW 315.57)
  • Structure : Chlorine at position 2 and 4-methoxyphenylamine at position 4.
  • Synthesis: Reacted from 5-bromo-2,4-dichloropyrimidine and 4-methoxyphenylamine in isopropanol .
  • Key Differences : The chloro substituent at position 2 increases electrophilicity, enabling cross-coupling reactions.

Physicochemical and Crystallographic Comparisons

5-Bromo-2-chloropyrimidin-4-amine
  • Crystal Structure : Planar pyrimidine ring with intermolecular N–H···N hydrogen bonds forming 2D networks .
  • Melting Point : 460–461 K .
5-Azido-4-(5-bromo-2,4-dimethoxyphenyl)-6-phenylpyrimidin-2-amine (C₁₇H₁₄BrN₅O₂, MW 426.24)
  • Properties : High yield (91%), melting point 178°C, and azido group enabling click chemistry .
  • Key Differences : The azido group introduces explosive reactivity risks, absent in the stable dimethoxymethyl analogue.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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